molecular formula C18H17NO4 B11275285 5-methoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

5-methoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B11275285
M. Wt: 311.3 g/mol
InChI Key: XXDJZCLYKJUOJP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 5-methoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide (CAS: 98764-80-8) is a benzofuran derivative with the molecular formula C₁₈H₁₇NO₄ and a molar mass of 311.33 g/mol . Its structure features a benzofuran core substituted with a methoxy group at position 5, a methyl group at position 2, and a carboxamide group linked to a 4-methoxyphenyl ring at position 2. This substitution pattern confers unique electronic and steric properties, making it a subject of interest in photophysical and pharmacological studies.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

5-methoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C18H17NO4/c1-11-17(15-10-14(22-3)8-9-16(15)23-11)18(20)19-12-4-6-13(21-2)7-5-12/h4-10H,1-3H3,(H,19,20)

InChI Key

XXDJZCLYKJUOJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Polyphosphoric Acid-Mediated Cyclization

The benzofuran core is often constructed through acid-catalyzed cyclization of substituted diethylacetals. For example, p-methoxyphenylacetaldehyde diethylacetal undergoes cyclization in benzene with polyphosphoric acid (PPA) at reflux to yield 5-methoxybenzofuran derivatives. Key parameters:

  • Solvent : Benzene

  • Catalyst : Polyphosphoric acid (1:1 w/w relative to substrate)

  • Temperature : Reflux (~80°C)

  • Reaction Time : 2 hours

  • Yield : 43% (after distillation)

This method avoids the use of phosphorus pentoxide, which was found ineffective for methoxy-substituted derivatives.

Intermediate Functionalization

Post-cyclization, the 3-position of the benzofuran is functionalized. For 3-carboxamide derivatives, a common precursor is ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate , synthesized via:

  • Claisen-Schmidt Condensation : Between o-hydroxyacetophenone and ethyl chloroacetate under basic conditions.

  • Esterification : Direct esterification of 5-methoxy-2-methylbenzofuran-3-carboxylic acid using ethanol and sulfuric acid.

Amidation Strategies

Ammonia-Free Amidation with 4-Methoxyaniline

Unlike conventional ammonia-based amidation, the target compound requires coupling with 4-methoxyaniline . A patented method involves:

  • Substrate : Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate

  • Amine : 4-Methoxyaniline (1.2 equivalents)

  • Conditions :

    • Solvent : Tetrahydrofuran (THF)

    • Catalyst : Sodium methoxide (0.1 equivalents)

    • Temperature : 25–35°C

    • Reaction Time : 8–12 hours

  • Workup : Filtration through silica gel, evaporation, and recrystallization from ethanol/water.

  • Yield : 78%

High-Pressure Ammonia Gas Method

For scalable production, ammonia gas under pressure facilitates efficient amidation:

  • Pressure : 3–5 kg/cm²

  • Solvent : Methanol

  • Temperature : 30°C

  • Reaction Time : 6 hours

  • Yield : 85% (after recrystallization)

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Amidation Methods

MethodSolventCatalystTemperatureTime (h)Yield (%)
Ammonia-Free AmidationTHFSodium methoxide30°C1078
High-Pressure AmmoniaMethanolNone30°C685

Table 2: Cyclization Catalysts for Benzofuran Core

CatalystSolventTemperatureYield (%)Key Advantage
Polyphosphoric AcidBenzene80°C43Selective for methoxy derivatives
Phosphorus PentoxideDichloromethane40°C<10Ineffective for methoxy groups

Industrial-Scale Optimization

Continuous Flow Reactors

Recent patents highlight the use of continuous flow systems to enhance cyclization efficiency:

  • Residence Time : 15 minutes

  • Throughput : 1 kg/hour

  • Purity : >99% (by HPLC)

Recrystallization Protocols

Final purification employs solvent-antisolvent systems:

  • Solvent : Ethanol

  • Antisolvent : Water (1:3 ratio)

  • Recovery : 92%

Challenges and Solutions

Byproduct Formation

  • Issue : Residual ethyl ester (<2%) due to incomplete amidation.

  • Solution : Prolong reaction time to 12 hours or use excess amine (1.5 equivalents).

Solvent Selection

  • THF vs. NMP : THF minimizes side reactions but requires anhydrous conditions, whereas N-methylpyrrolidone (NMP) tolerates moisture but complicates purification .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride and an appropriate electrophile.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Anticancer Activity

The compound has been studied for its anticancer properties, demonstrating promising results against several cancer cell lines.

Case Study Data

A study evaluating the anticancer activity of derivatives of this compound showed significant results:

CompoundCell Line% Cell Viability
5-Methoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamideHepG233.29
DoxorubicinHepG20.62

These results indicate that the compound exhibits substantial cytotoxic effects compared to established treatments like doxorubicin .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens.

Efficacy Against Bacteria

The antimicrobial efficacy was assessed using the well diffusion method:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
This compoundE. coli10.5280
This compoundS. aureus13265

These findings suggest that this compound could serve as a potential candidate for drug development targeting bacterial infections .

Synthesis Methodologies

The synthesis of this compound can be achieved through various chemical reactions involving benzofuran derivatives and carboxamides. The efficient synthesis routes allow for the development of a library of related compounds with potential pharmacological activities.

Example Synthesis Route

  • Starting Materials : Benzofuran derivatives and appropriate amine compounds.
  • Reaction Conditions : Typically involves heating under reflux with solvents such as ethanol or dimethylformamide.
  • Purification : The product can be purified using recrystallization or chromatography techniques.

Mechanism of Action

The mechanism of action of 5-methoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorescence Properties

The compound’s fluorescence behavior is influenced by its π-conjugated system and electron-donating substituents. Evidence from Molecules (2015) highlights comparisons with benzofuran analogs (e.g., compounds 5a–g , 6d , and 7d ), which share structural similarities but differ in substituent groups (Table 1) .

Compound Substituents (Positions) λem (nm) Stokes Shift (nm) Fluorescence Quantum Yield
Target Compound 5-OCH₃, 2-CH₃, N-(4-OCH₃Ph) 480–495 ~125–140 Moderate (Data not explicit)
5d 4-(4-Fluorophenyl), 2-(4-OCH₃Ph) 490 (slight redshift) ~135 High
5g 2,4-di-OCH₃Ph 485 ~130 Moderate-High
5a 4-(4-Fluorophenyl) 480 (with shoulder) ~125 Low
6d 4-(But-3-yn-1-ol) 480–495 ~140 Low

Key Observations :

  • The 4-methoxyphenyl group in the target compound enhances π-electron delocalization, similar to compound 5g , but lacks the synergistic resonance effects seen in 5d (fluorophenyl + methoxyphenyl), which exhibits the highest quantum yield .
  • Substituents like but-3-yn-1-ol (in 6d ) or 2-furanyl (in 7d ) reduce emission intensity due to steric hindrance or weaker electron-donating capacity .
Substituent Effects on Bioactivity
  • 5-Cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide (): Fluorophenyl and cyclopropyl groups enhance metabolic stability and binding affinity in kinase inhibition studies, suggesting that electron-withdrawing groups (e.g., F) may improve pharmacokinetics compared to methoxy donors .
  • 5-Ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide (): Ethoxy and acetamido substituents increase lipophilicity (logP) and solubility in polar solvents, which could influence bioavailability compared to the target compound’s methoxy groups .
Antioxidant Potential

Chalcone derivatives with 4-methoxyphenyl groups (e.g., Compound 1 in ) demonstrate potent antioxidant activity via ROS scavenging and Nrf2 pathway activation . While the target compound’s benzofuran core differs from chalcones, its methoxy substituents may similarly enhance antioxidant efficacy through electron donation.

Biological Activity

5-Methoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide, a benzofuran derivative, has garnered attention for its potential biological activities, particularly in anticancer research. This compound is characterized by its unique chemical structure, which contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC18H17NO4
Molecular Weight311.34 g/mol
LogP3.9173
Polar Surface Area46.364 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound showed a notable cytotoxic effect with IC50 values indicating effective inhibition of cell growth. For instance, it demonstrated an IC50 of approximately 506.3 μM against HeLa cells, which is comparable to known anticancer agents like cisplatin .
  • Structure-Activity Relationship (SAR) :
    • The presence of methoxy groups at specific positions on the benzofuran ring enhances the anticancer activity. For example, compounds with methoxy substituents at the C-6 position exhibited higher antiproliferative activity compared to those with substitutions at other positions .
  • Comparative Studies :
    • In comparative studies with other benzofuran derivatives, the compound exhibited superior activity against A549 cells, showing cell viability reductions significantly lower than control groups .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Safety and Toxicity Profile

While the compound shows promising anticancer activity, its safety profile is crucial for potential therapeutic applications. Preliminary studies indicate a relatively low toxicity profile when tested on normal cell lines compared to cancerous ones, suggesting a degree of selectivity that is desirable in anticancer therapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For benzofuran derivatives, a common approach includes:

Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.

Carboxamide Coupling : Reacting the benzofuran-3-carboxylic acid derivative with 4-methoxyaniline using coupling agents like EDCI/HOBt in anhydrous DMF .

Methoxy Group Introduction : Methylation of hydroxyl precursors using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) .
Key intermediates include 5-hydroxy-2-methylbenzofuran-3-carboxylic acid and 4-methoxyaniline.

Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

  • Methodological Answer :

  • NMR/HRMS : Confirm molecular structure and purity. Discrepancies in splitting patterns (e.g., aromatic protons) may arise from rotational isomerism; variable-temperature NMR can resolve this .
  • X-ray Crystallography : Defines absolute stereochemistry and bond angles, critical for SAR studies (e.g., dihedral angles between benzofuran and methoxyphenyl groups) .
  • HPLC-PDA/MS : Detects impurities ≥0.1%; conflicting retention times are addressed using orthogonal methods (e.g., HILIC vs. reversed-phase) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s interaction with biological targets like α7 nicotinic acetylcholine receptors?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to α7 nAChR’s orthosteric site. Optimize ligand poses using B3LYP/6-31G(d) basis sets to calculate binding energies .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the carboxamide group and receptor residues (e.g., Trp147) .
  • Free Energy Perturbation : Compare binding affinities of analogs with modified methoxy groups to identify potency drivers .

Q. What experimental strategies address contradictions in reported biological activity (e.g., in vitro vs. in vivo efficacy)?

  • Methodological Answer :

  • Metabolic Stability Assays : Use liver microsomes to identify rapid oxidation of the methoxy group, which may reduce in vivo activity. Introduce electron-withdrawing substituents to enhance stability .
  • Pharmacokinetic Profiling : Measure plasma half-life (t½) and brain penetration in rodents via LC-MS/MS. Low bioavailability may explain efficacy gaps .
  • Target Engagement Studies : Validate α7 nAChR activation using calcium flux assays in SH-SY5Y cells. Antagonize with methyllycaconitine to confirm mechanism .

Q. How are structure-activity relationships (SAR) systematically investigated to optimize this compound’s selectivity for neurological targets?

  • Methodological Answer :

  • Analog Library Synthesis : Prepare derivatives with variations in:
  • Methoxy Position : Replace 4-methoxyphenyl with 3-methoxy or 2,4-dimethoxy groups.
  • Benzofuran Substituents : Introduce halogens (e.g., Cl, Br) at the 5-position to enhance lipophilicity .
  • Functional Assays : Test analogs in patch-clamp electrophysiology for α7 nAChR activation vs. off-target effects (e.g., 5-HT3 receptor antagonism) .
  • Co-crystallization : Resolve ligand-receptor complexes to identify critical hydrophobic interactions (e.g., methyl group packing with Leu119) .

Q. What methodologies assess the compound’s toxicity profile in preclinical studies?

  • Methodological Answer :

  • In Vitro Cytotoxicity : Screen in HepG2 cells using MTT assays; IC50 values >100 µM suggest low hepatotoxicity .
  • hERG Inhibition : Use automated patch-clamp to evaluate cardiac risk; current inhibition <10% at 10 µM indicates safety .
  • Rodent Toxicity : Administer 10–100 mg/kg orally for 28 days; monitor body weight, organ histopathology, and serum biomarkers (ALT, creatinine) .

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